1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound has garnered attention due to its potential biological activities, including antimicrobial and anti-inflammatory properties.
This compound is identified by its molecular formula and a molecular weight of 240.26 g/mol. It is classified under organic compounds, specifically within the category of pyrazole derivatives. The synthesis of 1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one typically involves the condensation of appropriate precursors under controlled conditions.
The synthesis of 1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one generally follows a multi-step process:
The molecular structure of 1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one features a pyrazole ring substituted with a quinoxaline moiety at one position and two methyl groups at the other positions on the pyrazole ring.
The chemical reactivity of 1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one can be attributed to its functional groups:
These reactions can lead to the synthesis of new derivatives with potentially enhanced biological activities .
The mechanism of action for 1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one in biological systems often involves its interaction with specific proteins or enzymes:
Research indicates that derivatives of this compound can exhibit significant biological activity through these mechanisms .
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly used to characterize this compound and confirm its structure .
1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one has various scientific applications:
The construction of the 1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one scaffold requires strategic bond formation between the pyrazolone and quinoxaline heterocycles, leveraging both cyclocondensation and multi-step functionalization approaches.
This efficient one-pot methodology utilizes α,β-unsaturated ketones featuring the quinoxalin-6-yl moiety as key intermediates. The synthetic sequence begins with Claisen-Schmidt condensation between quinoxaline-6-carbaldehyde and acetone derivatives under basic catalysis, generating vinyl ketone intermediates. Subsequent Michael-type addition with methylhydrazine initiates cyclization, forming the pyrazolone ring. Critical reaction parameters governing yield and purity include:
Table 1: Optimization of Cyclocondensation Parameters
Parameter | Variation Range | Optimal Condition | Impact on Yield |
---|---|---|---|
Solvent | Ethanol, DMF, Toluene, Water | Ethanol/Water (4:1) | Max yield (75%) in polar protic |
Temperature | 25°C (rt) - 120°C | 80°C | Higher temp accelerates cyclization |
Catalyst | None, NaOH, KOH, Piperidine | Piperidine (10 mol%) | Mild base prevents decomposition |
Hydrazine Equiv. | 1.0 - 3.0 | 2.2 | Ensures complete conversion |
The reaction proceeds via initial formation of the enolate from the methyl ketone, nucleophilic attack on the aldehyde carbonyl, and dehydration to form the vinyl ketone. Methylhydrazine then undergoes conjugate addition to the enone system, followed by intramolecular cyclization and dehydration to furnish the pyrazolone core. This approach exemplifies green chemistry principles by minimizing steps and utilizing aqueous-organic solvent mixtures, reducing environmental impact compared to traditional methods requiring anhydrous conditions [3] [5].
A more versatile, albeit lengthier, strategy employs quinoxaline-6-carbaldehyde as a pivotal building block. The synthesis commences with the preparation of quinoxaline-6-carbaldehyde via Reimer-Tiemann formylation or Vilsmeier-Haack reaction on preformed quinoxaline. This aldehyde then undergoes Knoevenagel condensation with active methylene compounds (e.g., ethyl acetoacetate) to afford α,β-unsaturated intermediates. Subsequent annulation involves hydrazine hydrate or methylhydrazine to form the pyrazolone ring. A representative sequence is:
Table 2: Key Annulation Intermediates and Yields
Intermediate | Reaction Step | Typical Yield (%) | Key Characterization |
---|---|---|---|
Quinoxaline-6-carbaldehyde | Vilsmeier-Haack formylation | 72-85 | ¹H NMR (DMSO-d6): δ 10.25 (s, 1H) |
(E)-4-(Quinoxalin-6-yl)but-3-en-2-one | Knoevenagel condensation | 65-75 | IR: 1685 cm⁻¹ (C=O), ¹H NMR: δ 7.95 (d, J=15.6 Hz, 1H) |
1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one | Cyclization with N-methylhydrazine | 68-71 | ¹³C NMR: δ 161.5 (C=O), MS: m/z 240.26 [M+H]⁺ |
This route allows significant structural diversification. For instance, varying the β-keto ester or hydrazine derivative enables the introduction of substituents at the pyrazolone N1, N2, or C4 positions prior to final cyclization. The chemoselectivity of the annulation step is crucial, as unsymmetrical hydrazines can produce regioisomeric pyrazoles, necessitating careful optimization of stoichiometry and temperature [2] [3].
Post-cyclization functionalization provides access to derivatives bearing substituents incompatible with cyclocondensation conditions. The most common strategy involves N-alkylation of 5-(quinoxalin-6-yl)pyrazol-3-one precursors:
Recent advances employ copper-mediated coupling for direct C-H functionalization. For example, Cu(OAc)₂ catalysis with peroxides facilitates dimerization of aminopyrazole precursors, yielding fused pyridazine or pyrazine systems when tert-butyl substituents create steric hindrance [7]. Critical factors for successful alkylation include:
This method enables the installation of complex groups like 3-cyanophenyl (from 2-chloro-N-(3-cyanophenyl)acetamide) or fluorophenyl rings, significantly expanding molecular diversity for structure-activity studies [2] [7].
Systematic structural modification of 1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one has elucidated key features governing its biological activity, particularly regarding kinase inhibition and selectivity.
The methyl groups at N1 and N2 positions profoundly influence both biochemical potency and pharmacokinetic properties:
The orientation and electronic character of the quinoxaline moiety critically modulate target engagement:
Table 3: SAR of Key Structural Modifications
Structural Modification | ALK5 IC₅₀ (µM) | p38α MAPK IC₅₀ (µM) | Selectivity Index (p38α/ALK5) | Key Effect |
---|---|---|---|---|
Parent: 1,2-dimethyl-5-(quinoxalin-6-yl) | 0.28 | >10 | >35 | Reference compound |
N1-Demethylated | 3.7 | >10 | >2.7 | Loss of hydrophobic interaction |
N2-Demethylated | 1.8 | 8.5 | 4.7 | Reduced metabolic stability |
Quinoxalin-5-yl isomer | 2.3 | >10 | >4.3 | Suboptimal binding orientation |
2-F-quinoxalin-6-yl | 0.19 | 3.2 | 16.8 | Increased potency, reduced selectivity |
3-CH₃-quinoxalin-6-yl | 1.05 | >10 | >9.5 | Disrupted H-bonding network |
2,3-diCl-quinoxalin-6-yl | >10 | >10 | - | Severe steric clash |
Computational studies elucidate the binding mode of 1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one within the ALK5 kinase domain (PDB: 1B6C):
These interactions explain the compound's selectivity profile. The p38α MAP kinase possesses a larger gatekeeper residue (Thr106 vs. Ser280 in ALK5), creating steric hindrance for the quinoxaline moiety and reducing binding affinity by 35-fold compared to ALK5. Optimized derivatives introduce substituents at C4 that extend into this selectivity pocket, such as 3-cyanophenyl, which forms a dipole interaction with Arg67 in p38α, intentionally reducing selectivity when dual inhibition is desirable [2] [4].
Table 4: Clinically Explored Quinoxaline-Pyrazole Hybrid Derivatives
Compound ID | Structure | Target Kinase | Clinical Phase | Key Structural Difference |
---|---|---|---|---|
19b | 1,2-Dimethyl-5-(quinoxalin-6-yl)-4-(3-fluorophenyl) | ALK5 | Preclinical | C4-(m-fluorophenyl) substitution |
LY-2157299 | 4-[2-(6-Methylpyridin-2-yl)-1H-pyrazol-5-yl]quinoline | ALK5/p38α | Phase II | Pyridine-pyrazole-quinoline scaffold |
EW-7197 | 5-(6,7-Dimethoxyquinolin-4-yl)-N-(4-fluorophenyl)pyridin-2-amine | ALK5 | Phase I | Quinoline core, aniline linker |
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5